An In-depth Technical Guide to 4-Methylquinoline-2,6-Diamine: Chemical Properties, Structure, and Potential Applications
An In-depth Technical Guide to 4-Methylquinoline-2,6-Diamine: Chemical Properties, Structure, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylquinoline-2,6-diamine, a notable member of the quinoline family, stands as a significant scaffold in the landscape of medicinal chemistry and drug discovery. Quinoline derivatives have long been recognized for their wide spectrum of biological activities, including roles as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] This technical guide serves as a comprehensive resource on 4-Methylquinoline-2,6-diamine, offering an in-depth exploration of its chemical properties, structural characteristics, synthesis, and potential therapeutic applications. As a Senior Application Scientist, this document is curated to provide not just procedural steps but also the scientific rationale behind the methodologies, ensuring a blend of technical accuracy and practical insight for researchers in the field.
Core Chemical Properties and Structure
4-Methylquinoline-2,6-diamine, also known by its IUPAC name 2-methylquinoline-4,6-diamine, is a heterocyclic aromatic compound.[3] Its structure is characterized by a quinoline core with a methyl group at the second position and two amino groups at the fourth and sixth positions.[3] The presence of these functional groups, particularly the amino groups, significantly enhances the molecule's reactivity and potential for chemical modifications, making it a valuable building block in organic synthesis.[3]
The fundamental properties of this compound are summarized in the table below, compiled from various chemical databases.
| Property | Value | Source(s) |
| IUPAC Name | 2-methylquinoline-4,6-diamine | [3] |
| Synonyms | 4,6-Diamino-2-methyl-quinoline, 4,6-diaminoquinaldine | [3] |
| CAS Number | 5443-31-2 | [3] |
| Molecular Formula | C₁₀H₁₁N₃ | [3] |
| Molecular Weight | 173.21 g/mol | [3] |
| Melting Point | 278 °C (decomposes) | [4] |
| Boiling Point | 411.7±40.0 °C (Predicted) | [4] |
| Density | 1.258±0.06 g/cm³ (Predicted) | [4] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [4] |
| Physical Form | Solid | [4] |
| Appearance | Pale Orange to Light Brown | [4] |
| Hygroscopicity | Hygroscopic | [4] |
Structural Elucidation
The structural framework of 4-Methylquinoline-2,6-diamine is foundational to its chemical behavior and biological activity. Below is a 2D representation of the molecule.
Caption: 2D structure of 4-Methylquinoline-2,6-Diamine.
Synthesis of 4-Methylquinoline-2,6-Diamine
Potential Synthetic Approach: Combes Synthesis
The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[5] For 4-Methylquinoline-2,6-Diamine, a potential starting material would be benzene-1,3,5-triamine, which would react with a suitable β-diketone to form the quinoline core.
Hypothetical Combes Synthesis Workflow:
Caption: Hypothetical Combes synthesis workflow.
A Note on a Patented One-Pot Synthesis
A patented method describes a one-pot synthesis for quinoline derivatives from anilines and methyl vinyl ketone in the presence of a "silferc" catalyst (ferric chloride on silica gel) and anhydrous zinc chloride.[5] This approach could potentially be adapted for the synthesis of 4-Methylquinoline-2,6-Diamine using an appropriately substituted aniline.
Experimental Protocol Outline (Based on Patent):
-
To a stirred solution of the chosen substituted aniline (e.g., a diaminobenzene derivative) in acetic acid, add the activated "silferc" catalyst under a nitrogen atmosphere.
-
Stir the reaction mixture for a few minutes, then slowly add methyl vinyl ketone over a period of 15-30 minutes.
-
Heat the reaction mixture to 70-75°C and maintain this temperature for one hour.
-
Add anhydrous zinc chloride and reflux the reaction for an additional two hours.
-
Cool the reaction mixture, filter, and basify with a 10% NaOH solution.
-
Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and evaporate the solvent to obtain the crude product.
-
Purify the product using appropriate chromatographic techniques.
Spectroscopic Data
Detailed spectroscopic data for 4-Methylquinoline-2,6-Diamine is not widely published. However, based on its structure, the following characteristic signals would be expected:
-
¹H NMR: Signals corresponding to the aromatic protons on the quinoline ring, two distinct amine proton signals, and a singlet for the methyl group protons.
-
¹³C NMR: PubChem indicates that a ¹³C NMR spectrum is available, which would show distinct signals for the ten carbon atoms in the molecule.[3] The chemical shifts would be influenced by the electron-donating effects of the amino groups and the methyl group.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine groups (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups, and C=C and C=N stretching vibrations of the quinoline ring.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 173.21 g/mol .
Potential Biological Activity and Applications
The primary interest in 4-Methylquinoline-2,6-Diamine stems from its potential as a precursor in the synthesis of pharmacologically active compounds, particularly in the areas of oncology and anti-inflammatory drug development.[6]
Role in Anticancer Drug Discovery
The quinoline scaffold is a well-established pharmacophore in the design of anticancer agents.[1] Quinoline derivatives have been shown to exert their antitumor effects through various mechanisms, including the inhibition of receptor tyrosine kinases (RTKs) like EGFR, DNA binding and inhibition of topoisomerases, and induction of apoptosis.[7]
While no specific studies on the anticancer activity of 4-Methylquinoline-2,6-Diamine have been identified, its structural similarity to other biologically active diaminoquinolines and quinazolines suggests it could serve as a valuable intermediate for the synthesis of novel kinase inhibitors or DNA-targeting agents.[1][8] For instance, the amino groups at positions 4 and 6 provide reactive sites for the introduction of various side chains to modulate the compound's biological activity and target specificity.
Potential Mechanism of Action as a Kinase Inhibitor Precursor:
Caption: Potential role as a kinase inhibitor precursor.
Use in the Synthesis of Other Bioactive Molecules
The diamino functionality of this compound also makes it a versatile starting material for the synthesis of a wide range of heterocyclic systems and other complex organic molecules. These derivatives could be explored for various other therapeutic applications, including as anti-inflammatory, antibacterial, or antiviral agents.[6]
Safety and Handling
Based on aggregated GHS information, 4-Methylquinoline-2,6-Diamine is classified as follows:
-
H302: Harmful if swallowed[3]
-
H315: Causes skin irritation[3]
-
H319: Causes serious eye irritation[3]
-
H335: May cause respiratory irritation[3]
Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion and Future Directions
4-Methylquinoline-2,6-Diamine is a chemical entity with significant potential, primarily as a versatile building block in the synthesis of novel therapeutic agents. Its diamino-substituted quinoline core provides a rich platform for chemical derivatization to explore a wide range of biological activities. While there is a lack of specific published data on its biological effects and detailed synthetic protocols, the foundational knowledge of quinoline chemistry strongly suggests its utility in drug discovery programs, particularly in the search for new anticancer and anti-inflammatory drugs.
Future research should focus on the development and publication of a robust and scalable synthesis for 4-Methylquinoline-2,6-Diamine. Furthermore, comprehensive biological screening of this compound and its derivatives against various cancer cell lines and kinase targets would be invaluable in elucidating its therapeutic potential. The availability of detailed spectroscopic and biological data will be crucial for advancing the use of this promising molecule in medicinal chemistry.
References
-
PubChem. 2-Methylquinoline-4,6-diamine. [Link]
- Google Patents.
-
Semantic Scholar. Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. [Link]
-
ResearchGate. Design, synthesis and cytotoxic evaluation of quinazoline-2,4,6-triamine and 2,6-diaminoquinazolin-4(3H)-one derivatives. [Link]
-
PubMed. Recent advances of quinoline-based small molecules as kinase inhibitors (2020-2024). [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
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Ramidus Store. RAM3134... 4,6-Diamino-2-methylquinoline. [Link]
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PubChem. 4-N-methylquinoline-4,6-diamine. [Link]
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PubChem. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]
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PubMed. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. [Link]
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ResearchGate. Comprehensive review on current developments of quinoline-based anticancer agents. [Link]
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